Unii-2wqx2MS3MQ
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Overview
Description
BMS-986251 is a small molecule that acts as a selective inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt). This compound has been investigated for its potential in treating autoimmune diseases, particularly those involving inflammation such as psoriasis . RORγt is a nuclear hormone receptor that plays a crucial role in the differentiation of CD4+ T cells into Th17 cells, which are involved in the production of pro-inflammatory cytokines like interleukin-17 (IL-17) .
Preparation Methods
The synthesis of BMS-986251 involves several steps to form its tricyclic core. One of the key steps includes a high-yielding four-step aza-Michael addition, mesylation, and annulation sequence . The process also involves the installation of a heptafluoroisopropyl moiety through a three-step carboxylation, bistrifluoromethylation, and deoxyfluorination sequence . The synthetic route is designed to be scalable for industrial production, ensuring high purity and yield .
Chemical Reactions Analysis
BMS-986251 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tricyclic structures.
Biology: It is used to investigate the role of RORγt in the differentiation of T cells and the production of cytokines.
Mechanism of Action
BMS-986251 exerts its effects by selectively binding to and inhibiting RORγt. This inhibition prevents the differentiation of CD4+ T cells into Th17 cells, thereby reducing the production of pro-inflammatory cytokines such as IL-17, IL-21, and IL-22 . The compound’s molecular targets include the RORγt receptor and the associated signaling pathways involved in T cell differentiation and cytokine production .
Comparison with Similar Compounds
BMS-986251 is unique in its high selectivity and potency as an inverse agonist for RORγt. Similar compounds include:
ABBV-157 (cedirogant): Another RORγt inverse agonist with similar applications in treating autoimmune diseases.
BI 730357: A compound with a similar mechanism of action but different chemical structure.
IMU-935: Another RORγt inverse agonist under investigation for similar therapeutic applications. BMS-986251 stands out due to its robust efficacy in preclinical models and its potential for oral administration.
Properties
CAS No. |
2041841-30-7 |
---|---|
Molecular Formula |
C30H29F8NO5S |
Molecular Weight |
667.6 g/mol |
IUPAC Name |
(1R,3S,4R)-4-[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indole-3-carbonyl]-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C30H29F8NO5S/c1-16-14-18(26(41)42)2-9-22(16)25(40)39-13-12-27(45(43,44)21-7-5-20(31)6-8-21)23-10-4-19(15-17(23)3-11-24(27)39)28(32,29(33,34)35)30(36,37)38/h4-8,10,15-16,18,22,24H,2-3,9,11-14H2,1H3,(H,41,42)/t16-,18+,22+,24+,27+/m0/s1 |
InChI Key |
JQORWGARJVSRBA-QOTTZFGFSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CC[C@H]1C(=O)N2CC[C@@]3([C@H]2CCC4=C3C=CC(=C4)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C5=CC=C(C=C5)F)C(=O)O |
Canonical SMILES |
CC1CC(CCC1C(=O)N2CCC3(C2CCC4=C3C=CC(=C4)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C5=CC=C(C=C5)F)C(=O)O |
Origin of Product |
United States |
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